![molecular formula C11H12O4 B1610689 Ethyl 3-acetyl-4-hydroxybenzoate CAS No. 57009-53-7](/img/structure/B1610689.png)
Ethyl 3-acetyl-4-hydroxybenzoate
Overview
Description
Ethyl 3-acetyl-4-hydroxybenzoate is a chemical compound with the molecular formula C11H12O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-acetyl-4-hydroxybenzoate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The structure can be represented asCCOC(=O)c1ccc(O)c(c1)C(C)=O
.
Scientific Research Applications
Synthesis and Chemical Properties :
- It's used in the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing its role in complex chemical reactions (Reddy & Nagaraj, 2008).
- The compound plays a role in the preparation of novel hydrazide-hydrazones, which have been investigated for their potential anticancer activity (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
Analysis and Detection Techniques :
- It's a subject of analysis in the development of a High Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) method for quantifying parabens in food, indicating its relevance in food safety and quality control (Cao et al., 2013).
Material Science Applications :
- Ethyl 3-acetyl-4-hydroxybenzoate is used in the growth and characterization of single crystals by modified vertical Bridgman technique, highlighting its utility in material science (Solanki, Rajesh, & Suthan, 2017).
Environmental Studies :
- The compound is featured in studies of water sample analysis, such as in the development of a fast double-flow microfluidic based liquid phase microextraction (DF-µLPME) combined with a HPLC-UV procedure for determining parabens in water samples (Ramos-Payán, Maspoch, & Llobera, 2017).
Pharmaceutical Research :
- Its derivatives are studied in the context of pharmaceutical applications, such as the investigation of non-linear van't Hoff solubility temperature plots and their pharmaceutical interpretation (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
Energy Studies :
- The compound is utilized in energy studies, specifically in the determination of gas-phase enthalpies of formation of ethyl hydroxybenzoates through experimental and theoretical approaches (Ledo et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-acetyl-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGDOHAFHDXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505032 | |
Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-acetyl-4-hydroxybenzoate | |
CAS RN |
57009-53-7 | |
Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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